NSC756093
Übersicht
Beschreibung
NSC 756093 is a chemical compound known for its role as an inhibitor of the protein-protein interaction between guanylate binding protein 1 (GBP1) and the serine/threonine kinase Pim-1 . This compound has shown potential in enhancing radiation-induced cytotoxicity and inducing apoptosis and cell cycle arrest at the G2/M phase in certain cancer cells .
Wissenschaftliche Forschungsanwendungen
NSC 756093 hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Werkzeug zur Untersuchung von Protein-Protein-Wechselwirkungen und den Auswirkungen ihrer Inhibition verwendet.
Biologie: Wird in Zellassays eingesetzt, um seine Auswirkungen auf Zellzyklusarrest und Apoptose zu untersuchen.
5. Wirkmechanismus
NSC 756093 übt seine Wirkung aus, indem es an das Guanylat-Bindungsprotein 1 und die Serin/Threonin-Kinase Pim-1 bindet und deren Wechselwirkung hemmt. Diese Inhibition führt zu einer verstärkten strahleninduzierten Zytotoxizität, Induktion von Apoptose und Zellzyklusarrest in der G2/M-Phase in Krebszellen . Die beteiligten molekularen Ziele sind GBP1 und Pim-1, und die betroffenen Signalwege umfassen diejenigen, die mit der Zellzyklusregulation und Apoptose zusammenhängen .
Ähnliche Verbindungen:
NSC 756093 (SU093): Ein weiterer Name für dieselbe Verbindung, der in verschiedenen Kontexten verwendet wird.
GBP1-Inhibitoren: Andere Verbindungen, die die Wechselwirkung zwischen GBP1 und anderen Proteinen hemmen.
Pim-1-Inhibitoren: Verbindungen, die die Aktivität der Pim-1-Kinase spezifisch hemmen.
Einzigartigkeit: NSC 756093 ist einzigartig in seiner doppelten Inhibition der GBP1- und Pim-1-Wechselwirkung, was es zu einem wertvollen Werkzeug in der Krebsforschung macht, insbesondere bei der Überwindung von Arzneimittelresistenz und der Steigerung der Wirksamkeit der Strahlentherapie .
Wirkmechanismus
Target of Action
NSC756093, also known as 4-(2-hydroxyethyl)-6-methoxy-9-phenyl-4,9-dihydrofuro[3,4-b]quinolin-1(3H)-one, primarily targets the GBP1:PIM1 interaction . GBP1 (Guanylate Binding Protein 1) is a large GTPase that plays a crucial role in the development of drug resistance to paclitaxel by allowing its incorporation into microtubules . PIM1 (Proviral Integration site for Moloney murine leukemia virus) is a prosurvival kinase .
Mode of Action
This compound acts as a potent inhibitor of the GBP1:PIM1 interaction . It binds to a site at the interface between the helical and the LG domain of GBP1 . In other words, this compound prevents GBP1 from interacting with PIM1, thereby disrupting the downstream signaling pathway that induces resistance to paclitaxel .
Biochemical Pathways
The GBP1:PIM1 interaction plays a significant role in the development of drug resistance to paclitaxel . When GBP1 is incorporated into microtubules, it binds to prosurvival kinases such as PIM1 and initiates a signaling pathway that induces resistance to paclitaxel . By inhibiting this interaction, this compound can potentially revert resistance to paclitaxel .
Pharmacokinetics
It is known that this compound is a potent in vitro inhibitor of the gbp1:pim1 interaction, and this property is maintained in vivo in ovarian cancer cells resistant to paclitaxel .
Result of Action
The inhibition of the GBP1:PIM1 interaction by this compound has significant molecular and cellular effects. It has been shown to reduce the aggressiveness of cancer cells, with less proliferation, migration, wound healing, and colony formation capabilities . Moreover, this compound-treated cells were found to be significantly more sensitive to chemotherapeutic reagents .
Biochemische Analyse
Biochemical Properties
NSC756093 interacts with the GBP1 GTPase and prosurvival kinases such as PIM1 . It has been shown to inhibit the GBP1:PIM1 interaction, thereby potentially reverting resistance to paclitaxel . This interaction is maintained both in vitro and in vivo in ovarian cancer cells resistant to paclitaxel .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes . In particular, it has been shown to influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, in human macrophages, the expression of GBP1 in the absence of IFN-γ can lead to cell death and Golgi fragmentation. The presence of this compound can mitigate these effects .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the GBP1 GTPase, inhibiting its interaction with PIM1 . Through bioinformatics, molecular modeling, and mutagenesis studies, the putative this compound binding site has been identified at the interface between the helical and the LG domain of GBP1 . By binding to this site, this compound is able to stabilize a conformation of GBP1 not suitable for binding to PIM1 .
Temporal Effects in Laboratory Settings
While specific temporal effects of this compound in laboratory settings are not extensively documented, it has been shown that the compound’s inhibitory effect on the GBP1:PIM1 interaction is maintained in vivo in ovarian cancer cells resistant to paclitaxel .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of NSC 756093 involves the interaction of specific chemical precursors under controlled conditions. The exact synthetic route and reaction conditions are proprietary and detailed in specialized chemical literature .
Industrial Production Methods: Industrial production of NSC 756093 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is usually stored at -20°C to maintain its stability .
Analyse Chemischer Reaktionen
Arten von Reaktionen: NSC 756093 unterliegt hauptsächlich Inhibitionsreaktionen, bei denen es an bestimmte Proteine bindet und deren Wechselwirkung hemmt. Unter normalen Bedingungen findet es typischerweise keine Oxidations-, Reduktions- oder Substitutionsreaktionen statt .
Häufige Reagenzien und Bedingungen: Die Verbindung ist in Dimethylsulfoxid (DMSO) löslich und wird häufig in diesem Lösungsmittel für biologische Assays verwendet. Die Inhibition der GBP1-Pim-1-Wechselwirkung durch NSC 756093 ist dosisabhängig und bei Nanomolarkonzentrationen signifikant .
Hauptprodukte, die gebildet werden: Das Hauptprodukt der Reaktion mit NSC 756093 ist der inhibierte Proteinkomplex, bei dem die Wechselwirkung zwischen GBP1 und Pim-1 unterbrochen wird .
Vergleich Mit ähnlichen Verbindungen
NSC 756093 (SU093): Another name for the same compound, used in different contexts.
GBP1 Inhibitors: Other compounds that inhibit the interaction between GBP1 and other proteins.
Pim-1 Inhibitors: Compounds that specifically inhibit the activity of the Pim-1 kinase.
Uniqueness: NSC 756093 is unique in its dual inhibition of GBP1 and Pim-1 interaction, making it a valuable tool in cancer research, particularly in overcoming drug resistance and enhancing the efficacy of radiation therapy .
Eigenschaften
IUPAC Name |
4-(2-hydroxyethyl)-6-methoxy-9-phenyl-3,9-dihydrofuro[3,4-b]quinolin-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-24-14-7-8-15-16(11-14)21(9-10-22)17-12-25-20(23)19(17)18(15)13-5-3-2-4-6-13/h2-8,11,18,22H,9-10,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMEJQLRLHKWIFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(C3=C(N2CCO)COC3=O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does NSC756093 interact with its target, GBP1, and what are the downstream effects of this interaction?
A: this compound binds to a specific site on the GBP1 protein located between its helical and LG domains. [] This binding stabilizes a conformation of GBP1 that prevents its interaction with the PIM1 kinase. [] Consequently, this compound disrupts the GBP1:PIM1 interaction, inhibiting the downstream signaling pathway that normally promotes paclitaxel resistance in cancer cells. [] This disruption potentially allows for the reversal of paclitaxel resistance in these cells. []
Q2: What is the impact of disrupting the GBP1:PIM1 interaction in the context of cancer treatment?
A: The interaction between GBP1 and PIM1 is crucial for cancer cell survival and paclitaxel resistance. [, ] PIM1, a pro-survival kinase, is recruited by GBP1 within the cytoskeleton, leading to the activation of signaling pathways that contribute to drug resistance. [] By disrupting this interaction, this compound effectively inhibits these pro-survival signals, potentially increasing the sensitivity of resistant cancer cells to paclitaxel. [, ] Additionally, research suggests that this compound, by inhibiting the GBP1:PIM1 interaction, can increase organoid death and impede organoid reformation in tumor models. [] This highlights its potential as a therapeutic agent, particularly in cancers exhibiting resistance to traditional chemotherapy drugs like paclitaxel.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.